Cas no 2228917-61-9 (2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride)

2-(2,3,4,5-Tetrafluorophenyl)ethane-1-sulfonyl chloride is a fluorinated sulfonyl chloride derivative with significant utility in organic synthesis and pharmaceutical applications. Its tetrafluorophenyl group enhances electron-withdrawing properties, making it a valuable intermediate for constructing complex molecules, particularly in medicinal chemistry. The sulfonyl chloride moiety offers reactivity for nucleophilic substitution, enabling the introduction of sulfonamide or sulfonate functionalities. This compound’s fluorinated aromatic structure contributes to improved metabolic stability and lipophilicity in derived compounds. It is particularly suited for use in cross-coupling reactions and as a precursor for biologically active sulfonamides. Handling requires standard precautions for sulfonyl chlorides, including moisture avoidance and proper ventilation.
2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride structure
2228917-61-9 structure
Product name:2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride
CAS No:2228917-61-9
MF:C8H5ClF4O2S
Molecular Weight:276.635714292526
CID:5974568
PubChem ID:165652465

2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride
    • EN300-1989514
    • 2228917-61-9
    • インチ: 1S/C8H5ClF4O2S/c9-16(14,15)2-1-4-3-5(10)7(12)8(13)6(4)11/h3H,1-2H2
    • InChIKey: NAFSGLSKCQFURO-UHFFFAOYSA-N
    • SMILES: ClS(CCC1C=C(C(=C(C=1F)F)F)F)(=O)=O

計算された属性

  • 精确分子量: 275.9634909g/mol
  • 同位素质量: 275.9634909g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 331
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 42.5Ų

2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1989514-5.0g
2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride
2228917-61-9
5g
$3313.0 2023-06-02
Enamine
EN300-1989514-0.5g
2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride
2228917-61-9
0.5g
$1097.0 2023-09-16
Enamine
EN300-1989514-10.0g
2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride
2228917-61-9
10g
$4914.0 2023-06-02
Enamine
EN300-1989514-1g
2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride
2228917-61-9
1g
$1142.0 2023-09-16
Enamine
EN300-1989514-5g
2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride
2228917-61-9
5g
$3313.0 2023-09-16
Enamine
EN300-1989514-0.25g
2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride
2228917-61-9
0.25g
$1051.0 2023-09-16
Enamine
EN300-1989514-10g
2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride
2228917-61-9
10g
$4914.0 2023-09-16
Enamine
EN300-1989514-1.0g
2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride
2228917-61-9
1g
$1142.0 2023-06-02
Enamine
EN300-1989514-0.05g
2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride
2228917-61-9
0.05g
$959.0 2023-09-16
Enamine
EN300-1989514-2.5g
2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride
2228917-61-9
2.5g
$2240.0 2023-09-16

2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride 関連文献

2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chlorideに関する追加情報

2-(2,3,4,5-Tetrafluorophenyl)ethane-1-sulfonyl Chloride: A Comprehensive Overview

The compound 2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride, identified by the CAS number 2228917-61-9, is a highly specialized chemical entity with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a sulfonyl chloride group with a tetrafluorophenyl moiety. The presence of four fluorine atoms on the aromatic ring imparts distinctive electronic and physical properties to the molecule, making it highly versatile for diverse chemical reactions and industrial applications.

Recent studies have highlighted the importance of fluorinated compounds in modern chemistry due to their enhanced stability, reactivity, and compatibility with various chemical environments. The tetrafluorophenyl group in this compound plays a crucial role in determining its reactivity and selectivity in reactions. For instance, the fluorine atoms on the aromatic ring create a highly electron-withdrawing environment, which can significantly influence the nucleophilic substitution reactions involving the sulfonyl chloride group.

In terms of synthesis, this compound is typically prepared through a multi-step process involving the reaction of 2-(2,3,4,5-tetrafluorophenyl)ethanol with thionyl chloride or other suitable chlorinating agents. The reaction conditions are carefully optimized to ensure high yield and purity of the final product. The resulting sulfonyl chloride is highly reactive and can be used as an intermediate in the synthesis of various sulfonate esters or other functionalized compounds.

The physical properties of this compound are also noteworthy. It has a relatively high melting point due to the strong intermolecular forces arising from the fluorinated aromatic ring. Additionally, its solubility in common organic solvents such as dichloromethane and tetrahydrofuran makes it suitable for use in solution-phase reactions. The stability of this compound under various conditions has been extensively studied, with recent research indicating that it remains stable under mild thermal conditions but can decompose at elevated temperatures.

In terms of applications, this compound has found significant use in the field of materials science as an intermediate for synthesizing advanced polymers and coatings. Its ability to undergo nucleophilic substitution reactions makes it an ideal building block for constructing complex molecular architectures. Furthermore, recent advancements in drug discovery have also explored the potential of this compound as an intermediate in medicinal chemistry due to its unique electronic properties and reactivity.

From an environmental perspective, understanding the fate and transport of this compound is crucial for ensuring sustainable chemical practices. Studies have shown that under aerobic conditions, this compound can undergo hydrolysis to form corresponding sulfonic acids and hydrogen chloride gas. The biodegradation pathways of such compounds are currently under investigation to assess their environmental impact and develop strategies for safe disposal.

In conclusion, 2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride (CAS No: 2228917-61-9) is a versatile chemical entity with wide-ranging applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in modern chemical synthesis. As research continues to uncover new insights into its properties and potential uses, this compound is expected to play an increasingly important role in advancing both academic and industrial chemistry.

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